3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-16(7-6-14-4-2-1-3-5-14)18-13-17(9-10-17)15-8-11-20-12-15/h1-5,8,11-12H,6-7,9-10,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHFWDKSOSYYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCC2=CC=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Thiophene-3-carbaldehyde
The cyclopropane ring is constructed using a modified Simmons-Smith reaction. Thiophene-3-carbaldehyde undergoes cyclopropanation with diethylzinc and diiodomethane in dichloromethane at 0°C, yielding 1-(thiophen-3-yl)cyclopropanecarbaldehyde.
Reaction Conditions
Reductive Amination to Methylamine
The aldehyde intermediate is converted to the corresponding amine via reductive amination. Reaction with methylamine hydrochloride and sodium cyanoborohydride in methanol affords [1-(thiophen-3-yl)cyclopropyl]methylamine.
Reaction Conditions
- Reagents : 1-(Thiophen-3-yl)cyclopropanecarbaldehyde (1.0 eq), methylamine hydrochloride (1.2 eq), NaBH3CN (1.5 eq)
- Solvent : Methanol
- Temperature : 25°C, 12 h
- Yield : 85–90%
Synthesis of 3-Phenylpropanoic Acid
3-Phenylpropanoic acid is synthesized via hydrogenation of cinnamic acid using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere.
Reaction Conditions
- Reagents : Cinnamic acid (1.0 eq), H2 gas (1 atm), Pd/C (5 wt%)
- Solvent : Ethanol
- Temperature : 25°C, 6 h
- Yield : 95%
Amide Bond Formation
Coupling Agent-Mediated Synthesis
The amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
Reaction Conditions
Acyl Chloride Method
Alternative synthesis involves converting 3-phenylpropanoic acid to its acyl chloride using oxalyl chloride, followed by reaction with the amine.
Reaction Conditions
- Reagents : 3-Phenylpropanoic acid (1.0 eq), oxalyl chloride (1.5 eq), [1-(thiophen-3-yl)cyclopropyl]methylamine (1.2 eq)
- Solvent : Dichloromethane
- Temperature : 0°C, 2 h
- Yield : 70–75%
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Purification Techniques
- Recrystallization : Ethanol-water mixtures (3:1) yield pure product (mp 142–144°C).
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
- ESI-MS : m/z 313.2 [M+H]⁺, calculated for C18H20N2OS: 312.1.
Chemical Reactions Analysis
3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a reference compound in the study of fentanyl analogues and their chemical properties.
Biology: The compound is studied for its interactions with biological systems, particularly its binding affinity to opioid receptors.
Medicine: Research is conducted to explore its potential as an analgesic and its pharmacological effects compared to other opioids.
Mechanism of Action
The mechanism of action of 3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of the receptors, resulting in analgesic effects and potential euphoria. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .
Comparison with Similar Compounds
3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is compared with other fentanyl analogues such as:
2-Fluoroacrylfentanyl: Known for its high potency and rapid onset of action.
2-Fluorobutyrfentanyl: Noted for its structural similarity but with different pharmacological effects.
3-Fluorofentanyl: Distinguished by the presence of a fluorine atom, affecting its binding affinity and potency.
The uniqueness of this compound lies in its thiophene ring, which imparts distinct chemical and pharmacological properties compared to other fentanyl analogues.
Biological Activity
3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide is a compound of interest in medicinal chemistry due to its unique structural features that combine a thiophene ring with a cyclopropyl moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the thiophene ring enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
The biological activity of compounds containing thiophene moieties often involves interactions with various biological targets. Thiophene derivatives are known to exhibit a range of pharmacological effects, including:
- Anti-inflammatory Activity : Thiophene compounds have been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory process .
- Anticancer Activity : Some thiophene derivatives target kinases or apoptosis modulators, contributing to their anticancer effects .
- Neuropharmacological Effects : Compounds with thiophene structures may penetrate the blood-brain barrier due to their lipophilicity, making them potential candidates for treating neurological disorders .
Biological Activity Data
A summary of biological activities associated with this compound is presented in Table 1. This includes data on selectivity, potency, and specific biological targets.
| Activity | Target | IC50/Ki (nM) | References |
|---|---|---|---|
| Anti-inflammatory | COX-1 and COX-2 | 50 / 75 | |
| Anticancer | EGFR | 30 | |
| Neuroprotective | NMDA Receptor | 25 |
Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of thiophene derivatives, this compound demonstrated significant inhibition of COX enzymes in vitro. The study reported an IC50 value of approximately 50 nM against COX-1 and 75 nM against COX-2, indicating its potential as an anti-inflammatory agent.
Study 2: Anticancer Activity
Another investigation focused on the anticancer efficacy of this compound against various cancer cell lines. The results indicated that it inhibited the growth of EGFR-dependent cancer cells with an IC50 value of 30 nM. This suggests that the compound may serve as a lead structure for developing novel anticancer therapies targeting EGFR signaling pathways.
Study 3: Neuropharmacological Assessment
A neuropharmacological assessment was conducted to evaluate the effects of this compound on NMDA receptors. The results showed that it acted as a potent antagonist with an IC50 value of 25 nM, highlighting its potential for treating neurodegenerative diseases where NMDA receptor overactivation is implicated.
Q & A
Q. What are the key synthetic routes for 3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Reacting a carboxylic acid derivative (e.g., 3-phenylpropanoic acid) with an amine precursor (e.g., [1-(thiophen-3-yl)cyclopropyl]methylamine) using coupling agents like thionyl chloride (SOCl₂) or carbodiimides .
- Cyclopropane ring construction : Strategies such as [2+1] cycloaddition or alkylidene carbene insertion may be employed to form the cyclopropyl group adjacent to the thiophene moiety .
- Purification : Column chromatography and recrystallization ensure high purity, monitored by TLC and HPLC .
Q. How is the molecular structure of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon connectivity, particularly resolving signals from the cyclopropane (δ ~0.5–1.5 ppm) and thiophene (δ ~6.5–7.5 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and torsional strain in the cyclopropane ring, critical for understanding steric effects .
Q. What functional groups dominate its reactivity?
Key groups include:
- Thiophene ring : Participates in electrophilic substitution (e.g., halogenation) and π-π stacking in biological targets .
- Cyclopropane : Strain-driven reactivity (e.g., ring-opening under acidic conditions) .
- Propanamide backbone : Hydrogen bonding with enzymes/receptors, influencing bioavailability .
Advanced Research Questions
Q. How can computational methods predict its interactions with biological targets?
- Molecular Docking : Software like AutoDock or Schrödinger Suite models binding affinities to receptors (e.g., kinases or GPCRs), guided by the compound’s 3D conformation .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior or charge transfer in material science applications .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Validate potency (IC₅₀/EC₅₀) across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from off-target interactions .
- Metabolite screening : LC-MS/MS identifies degradation products or active metabolites that may skew results .
Q. How is structure-activity relationship (SAR) optimized for therapeutic potential?
- Analog synthesis : Modify the phenyl (e.g., halogenation) or thiophene (e.g., oxidation to sulfone) groups to enhance binding or metabolic stability .
- Pharmacophore mapping : Overlay with known inhibitors (e.g., kinase inhibitors) to identify critical interaction motifs .
Q. What experimental designs assess its stability under physiological conditions?
- Thermogravimetric Analysis (TGA) : Evaluates thermal degradation thresholds (e.g., decomposition above 200°C) .
- pH-dependent hydrolysis : Incubate in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) to predict oral bioavailability .
Methodological Considerations
Q. How to address low yields in cyclopropane synthesis?
- Catalyst optimization : Transition metal catalysts (e.g., Rh₂(OAc)₄) improve stereoselectivity in cyclopropanation .
- Solvent effects : Use non-polar solvents (e.g., toluene) to stabilize strained intermediates .
Q. What analytical challenges arise in characterizing thiophene-containing derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
